Sofosbuvir impurity M

Vue d'ensemble

Description

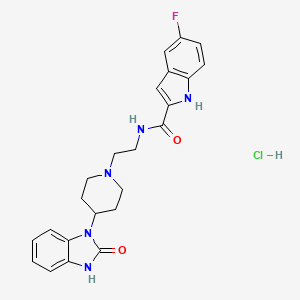

Sofosbuvir impurity M is an diastereoisomer of Sofosbuvir and is considered an impurity of Sofosbuvir . Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication and demonstrates potent anti-hepatitis C virus activity .

Synthesis Analysis

The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering . The key intermediate lactone 4, developed in the chiral synthesis of PSI-6130, allows for the introduction of numerous base analogs and also access modifications to the 3′- and 4′-positions of the ribose core .Molecular Structure Analysis

The molecular formula of Sofosbuvir impurity M is C22H30N3O10P . The InChI code is 1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1 .Chemical Reactions Analysis

The chromatographic separation of Sofosbuvir and its process-related impurity was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution .Physical And Chemical Properties Analysis

Sofosbuvir impurity M is a solid substance . It has a molecular weight of 527.47 . The retention time for Sofosbuvir was found to be 3.674 min and its impurity was 5.704 min .Applications De Recherche Scientifique

1. Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir, with impurities like GS-331007, has a well-characterized pharmacokinetic and pharmacodynamic profile. It undergoes intracellular activation, forming active and inactive metabolites, and exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing (Kirby et al., 2015).

2. Qualitative and Quantitative Analysis in Pharmaceuticals

Research has developed methods for the qualitative and quantitative analysis of sofosbuvir in pharmaceuticals, including potential degradants, which are essential for controlling its quality in medications (Contreras et al., 2017).

3. Impurity Estimation in Pharmaceutical Forms

A developed RP HPLC method provides a specific, precise, and accurate estimation of Sofosbuvir and its related impurity, such as phosphoryl, in bulk and pharmaceutical dosage forms (Ganji et al., 2021).

4. Hepatic Concentration Analysis

Sofosbuvir's hepatic concentration analysis in human liver tissue revealed efficient delivery and metabolism in the liver, providing insights into its pharmacological profile and effectiveness in hepatitis C treatment (Babusis et al., 2018).

5. In Vitro Evaluation Against Other Viruses

Sofosbuvir has been evaluated in vitro for its activity and resistance profile against viruses like West Nile Virus, suggesting potential broader antiviral applications beyond hepatitis C (Dragoni et al., 2020).

Safety And Hazards

Sofosbuvir impurity M is harmful and has the signal word 'Warning’ . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The development and validation of RP HPLC method for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms has been proposed . This method is simple, specific, precise, and accurate, and can be successfully applied for routine analysis of Sofosbuvir and related phosphoryl impurity in bulk and pharmaceutical dosage forms .

Propriétés

Numéro CAS |

2095551-10-1 |

|---|---|

Nom du produit |

Sofosbuvir impurity M |

Formule moléculaire |

C₂₂H₃₀N₃O₁₀P |

Poids moléculaire |

527.46 |

Nom IUPAC |

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 |

Clé InChI |

WAKQLZVLNOKKHE-BFQGEBBDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)